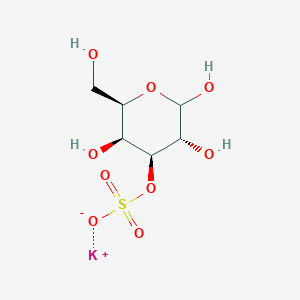
D-Galactose-3-sulfate potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Galactose-3-sulfate potassium salt: is a sulfated monosaccharide derivative of D-galactose. It is a white crystalline powder that is soluble in water. This compound is often used in biochemical research due to its unique properties and its role in various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Galactose-3-sulfate potassium salt typically involves the sulfation of D-galactose. This can be achieved by reacting D-galactose with sulfur trioxide-pyridine complex in a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is followed by neutralization with potassium hydroxide to yield the potassium salt form.
Industrial Production Methods: Industrial production of this compound may involve similar sulfation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and filtration are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: D-Galactose-3-sulfate potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfate group can be reduced to form the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include D-galacturonic acid or D-galactose aldehyde.
Reduction: Products include D-galactose-3-alcohol.
Substitution: Products vary depending on the nucleophile used, such as D-galactose-3-amine or D-galactose-3-thiol.
科学的研究の応用
Chemistry: D-Galactose-3-sulfate potassium salt is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates. It is also used in the study of carbohydrate chemistry and enzymatic reactions involving sulfated sugars.
Biology: In biological research, this compound is used to study the role of sulfated sugars in cellular processes, including cell signaling, adhesion, and recognition. It is also used in the investigation of glycosaminoglycans and their interactions with proteins.
Medicine: this compound has potential therapeutic applications due to its involvement in biological processes. It is studied for its role in anti-inflammatory and anti-coagulant activities. Additionally, it is used in the development of drug delivery systems and biomaterials.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an additive in various formulations. It is also used in the development of new materials with unique properties.
作用機序
The mechanism of action of D-Galactose-3-sulfate potassium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate group can form electrostatic interactions with positively charged amino acid residues, influencing protein function and stability. Additionally, the galactose moiety can participate in hydrogen bonding and hydrophobic interactions, further modulating biological activity.
類似化合物との比較
- D-Galactose-4-sulfate potassium salt
- D-Galactose-6-sulfate potassium salt
- D-Glucose-3-sulfate potassium salt
Comparison: D-Galactose-3-sulfate potassium salt is unique due to the position of the sulfate group on the third carbon of the galactose molecule. This positional isomerism can lead to differences in biological activity and interactions with other molecules. For example, D-Galactose-4-sulfate potassium salt has the sulfate group on the fourth carbon, which may result in different binding affinities and biological effects.
特性
分子式 |
C6H11KO9S |
|---|---|
分子量 |
298.31 g/mol |
IUPAC名 |
potassium;[(3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
InChI |
InChI=1S/C6H12O9S.K/c7-1-2-3(8)5(15-16(11,12)13)4(9)6(10)14-2;/h2-10H,1H2,(H,11,12,13);/q;+1/p-1/t2-,3+,4-,5+,6?;/m1./s1 |
InChIキー |
YYLQORAZYJZBAX-REPBKKGHSA-M |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |
正規SMILES |
C(C1C(C(C(C(O1)O)O)OS(=O)(=O)[O-])O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)




![2-(3,5-Dimethoxyphenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13868008.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

